molecular formula C21H30N2O2 B7167504 N-[4-(2-benzylpyrrolidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide

N-[4-(2-benzylpyrrolidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide

Cat. No.: B7167504
M. Wt: 342.5 g/mol
InChI Key: RIPYTAAHBDEFPF-UHFFFAOYSA-N
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Description

N-[4-(2-benzylpyrrolidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide is a complex organic compound that features a pyrrolidine ring, a cyclopentane ring, and a benzyl group

Properties

IUPAC Name

N-[4-(2-benzylpyrrolidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-16(22-21(25)18-10-5-6-11-18)14-20(24)23-13-7-12-19(23)15-17-8-3-2-4-9-17/h2-4,8-9,16,18-19H,5-7,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPYTAAHBDEFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCCC1CC2=CC=CC=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-benzylpyrrolidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a ketone or aldehyde to form the pyrrolidine ring. The benzyl group can be introduced through a nucleophilic substitution reaction.

The cyclopentane ring is then attached to the pyrrolidine derivative through a series of condensation reactions. The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the amine with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-benzylpyrrolidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyrrolidine or cyclopentane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or receptor binding due to its structural features.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticonvulsant or analgesic properties.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(2-benzylpyrrolidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzyl group can interact with binding sites on proteins, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
  • N-(4,4-diethoxybutyl)pyrimidin-2-amine

Uniqueness

N-[4-(2-benzylpyrrolidin-1-yl)-4-oxobutan-2-yl]cyclopentanecarboxamide is unique due to its combination of a pyrrolidine ring, a cyclopentane ring, and a benzyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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